4-Chloro-3-fluoro-2-methylphenol
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Overview
Description
4-Chloro-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a substituted phenol, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring.
Mechanism of Action
Target of Action
Similar compounds such as phenols and chlorophenols have been known to interact with various enzymes and proteins in the body .
Mode of Action
Phenolic compounds are generally known for their ability to form hydrogen bonds with active site residues of enzymes, disrupting their function .
Biochemical Pathways
Phenolic compounds, in general, can interfere with various biochemical pathways due to their reactivity with proteins and enzymes .
Pharmacokinetics
Similar compounds are usually absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Phenolic compounds are generally known to cause cellular damage by interacting with cellular proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-methylphenol typically involves the chlorination and fluorination of 2-methylphenol (o-cresol). The process can be carried out using various reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Common methods include:
Chlorination: Using chlorine gas or sodium hypochlorite in the presence of a catalyst such as iron(III) chloride.
Fluorination: Employing fluorinating agents like hydrogen fluoride or elemental fluorine under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, often conducted in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or modify the hydroxyl group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Chloro-3-fluoro-2-methylphenol has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-2-methylphenol: Similar structure but lacks the chlorine atom, affecting its chemical behavior and applications.
Uniqueness: 4-Chloro-3-fluoro-2-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the benzene ring.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGBEKJQCZDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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